molecular formula C14H12F3NOS B161319 (2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 132861-87-1

(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B161319
CAS No.: 132861-87-1
M. Wt: 299.31 g/mol
InChI Key: KKDKAWKYGCUOGR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PD 81723 involves the preparation of the thienyl and phenyl components, followed by their coupling. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PD 81723 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include DMSO for oxidation and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NOS/c1-7-8(2)20-13(18)11(7)12(19)9-4-3-5-10(6-9)14(15,16)17/h3-6H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDKAWKYGCUOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157821
Record name PD 81723
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132861-87-1
Record name PD 81723
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132861871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 81723
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone
Reactant of Route 2
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(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone
Reactant of Route 3
(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone
Reactant of Route 4
(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone
Reactant of Route 5
(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone
Reactant of Route 6
(2-Amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone

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